molecular formula C23H25N3O3 B11185107 N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide

N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide

Cat. No.: B11185107
M. Wt: 391.5 g/mol
InChI Key: AIBKOYGIVKPXGU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.

    Introduction of the Phenyl and Methoxyphenyl Groups: The phenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of a polar aprotic solvent and a strong nucleophile.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This step is usually carried out using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: can be compared with other spirocyclic compounds:

    This compound: vs. : The presence of the methoxyphenyl and phenyl groups in the former provides additional sites for chemical modification and potential biological activity.

    This compound: vs. : The larger ring size in the former compound may result in different steric and electronic properties, affecting its reactivity and interactions with biological targets.

Conclusion

This compound: is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has promising applications in medicinal chemistry, biological studies, and industrial processes, making it a valuable subject for further research.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C23H25N3O3/c1-29-19-12-10-18(11-13-19)24-20(27)16-26-22(28)21(17-8-4-2-5-9-17)25-23(26)14-6-3-7-15-23/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,27)

InChI Key

AIBKOYGIVKPXGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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